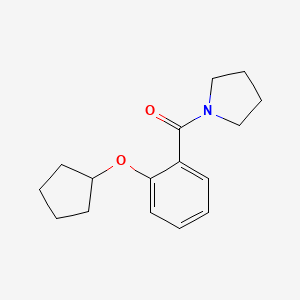
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone, also known as CPP, is a chemical compound that has gained attention for its potential use in scientific research. CPP is a synthetic opioid that has been found to have analgesic effects, similar to those of morphine, but with fewer side effects.
作用機序
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone acts on the mu-opioid receptor in the brain, which is responsible for mediating pain relief and other opioid effects. It binds to the receptor and activates a signaling cascade that ultimately leads to the inhibition of pain signals. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is also thought to act on other neurotransmitter systems in the brain, which may contribute to its analgesic and sedative effects.
Biochemical and Physiological Effects
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been found to have similar analgesic effects to morphine, but with fewer side effects such as respiratory depression and constipation. It has also been found to induce sedation and decrease anxiety in animal models. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have a longer duration of action than morphine, which may make it a more desirable pain medication. However, more research is needed to fully understand the biochemical and physiological effects of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone.
実験室実験の利点と制限
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments, including its high yield and cost-effectiveness. It also has a well-established synthesis method and has been extensively studied for its analgesic effects. However, (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has limitations, including its potential for abuse and addiction. It is also important to note that (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has not been approved for human use, and more research is needed to fully understand its safety and efficacy.
将来の方向性
There are several future directions for research on (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models. Another area of interest is its potential use as a pain medication, particularly for chronic pain conditions. Further research is also needed to fully understand the biochemical and physiological effects of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone and its potential side effects.
合成法
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is synthesized through a multistep process that involves the reaction of 2-cyclopentyloxyphenol with pyrrolidine and then with methanone. The final product is obtained through purification and isolation techniques. The yield of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is typically high, making it a cost-effective compound for research purposes.
科学的研究の応用
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study its analgesic effects and potential use as a pain medication. It has also been studied for its effects on the central nervous system, including its ability to induce sedation and decrease anxiety. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has also been studied for its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
(2-cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-16(17-11-5-6-12-17)14-9-3-4-10-15(14)19-13-7-1-2-8-13/h3-4,9-10,13H,1-2,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSISJOZFFRBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)

![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)




![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)

![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)


![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)